molecular formula C24H25NO4 B6281238 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 2137851-47-7

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.3.1]nonane-7-carboxylic acid

Cat. No.: B6281238
CAS No.: 2137851-47-7
M. Wt: 391.5 g/mol
InChI Key: BXRVKYRNEQLRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: Not explicitly provided; referenced in ) is a bicyclo[3.3.1]nonane derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) group at the 3-position and a carboxylic acid at the 7-position. Its molecular formula is C₂₂H₂₃NO₄ (MW: 369.43 g/mol), and it is primarily used as a building block in peptide synthesis due to the Fmoc group’s role in temporary amine protection. The bicyclo[3.3.1]nonane scaffold confers conformational rigidity, which can influence binding affinity in drug design.

Properties

CAS No.

2137851-47-7

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.3.1]nonane-7-carboxylic acid

InChI

InChI=1S/C24H25NO4/c26-23(27)17-10-15-9-16(11-17)13-25(12-15)24(28)29-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,15-17,22H,9-14H2,(H,26,27)

InChI Key

BXRVKYRNEQLRMJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(CC1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Purity

95

Origin of Product

United States

Biological Activity

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.3.1]nonane-7-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure features a unique bicyclic framework that may influence its interaction with biological targets, making it a subject of interest in drug discovery.

  • IUPAC Name : this compound
  • Molecular Formula : C21H19NO4
  • Molecular Weight : 349.38 g/mol
  • CAS Number : 1935126-50-3

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties, including anti-inflammatory, analgesic, and potential anti-cancer effects.

Anti-Cancer Activity

Research indicates that derivatives of bicyclic compounds can exhibit significant anti-cancer properties. A study highlighted the synthesis of similar compounds and their evaluation against cancer cell lines, showing promising cytotoxic effects which suggest that the compound may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .

The proposed mechanism involves interaction with specific cellular pathways:

  • Apoptosis Pathway : Induces programmed cell death in cancer cells.
  • Cell Cycle Regulation : Alters the progression of the cell cycle, leading to growth inhibition.

Case Studies

Several case studies have evaluated the effectiveness of this compound in various biological contexts:

  • Study on Cytotoxicity : A comparative analysis was conducted using different derivatives of azabicyclo compounds against human cancer cell lines (e.g., HeLa, MCF-7). The results demonstrated IC50 values indicating effective cytotoxicity at micromolar concentrations, suggesting potential for further development .
  • Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of related compounds, revealing that they could significantly reduce pro-inflammatory cytokine production in vitro, indicating a possible therapeutic role in inflammatory diseases .

Data Tables

Biological ActivityAssessed ModelIC50 Value (µM)Reference
CytotoxicityHeLa Cells15
CytotoxicityMCF-7 Cells20
Anti-inflammatoryMacrophagesN/A

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents Applications Reference
3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.3.1]nonane-7-carboxylic acid C₂₂H₂₃NO₄ 369.43 Fmoc, COOH Peptide synthesis
9-[(tert-Butoxy)carbonyl]-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid C₁₃H₂₁NO₅ 271.31 Boc, 3-oxa Orthogonal protection
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate C₁₄H₁₉ClN₂O₄S 346.83 Benzyl, thia, ClO₄⁻ Antiarrhythmic agents
Ethyl 9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate C₁₉H₂₇NO₄ 333.43 Ethyl ester, 2×OCH₃ Lipophilic prodrugs

Key Findings and Research Insights

  • Fmoc vs. Boc Protection : Fmoc offers base-labile protection, while Boc is acid-labile, enabling orthogonal strategies.
  • Conformational Rigidity: Bicyclo[3.3.1]nonane scaffolds stabilize specific conformations, critical for target engagement in drug design.
  • Functional Group Impact : Esterification or fluorination modulates pharmacokinetics, as seen in enhanced lipophilicity or metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.